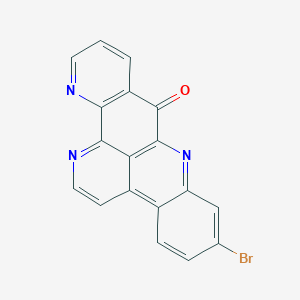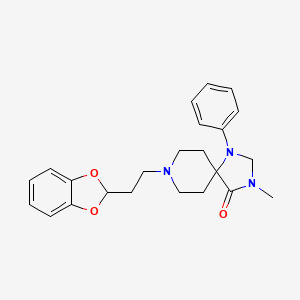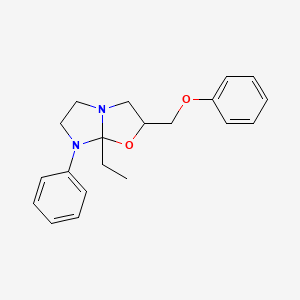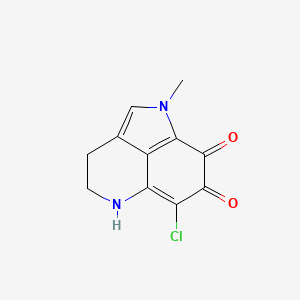
(Methyl-11C)-D-methionone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methyl-11C)-D-methionone is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of methionine, an essential amino acid, and is labeled with the radioactive isotope carbon-11. This compound is particularly useful in medical imaging due to its ability to be incorporated into proteins, allowing for the visualization of metabolic processes in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl-11C)-D-methionone typically involves the production of carbon-11 labeled methyl iodide (11C-CH3I) from cyclotron-produced carbon dioxide (11C-CO2). The 11C-CO2 is first reduced to 11C-methanol using lithium aluminum hydride, and then converted to 11C-CH3I using hydriodic acid . The 11C-CH3I is then reacted with D-homocysteine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis modules and high-purity reagents to ensure consistent and high-yield production. The process is typically carried out in a PET center equipped with a cyclotron and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
(Methyl-11C)-D-methionone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the radiolabel .
Major Products
The major products formed from these reactions include various methionine derivatives, such as methionine sulfoxide and methionine sulfone, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Methyl-11C)-D-methionone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tracer in studies of amino acid metabolism and protein synthesis.
Biology: It helps in understanding the metabolic pathways and the role of methionine in cellular processes.
Medicine: It is extensively used in PET imaging to diagnose and monitor various diseases, including cancer and neurological disorders
Industry: It is used in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
(Methyl-11C)-D-methionone exerts its effects by being incorporated into proteins during synthesis. The radiolabeled carbon-11 allows for the visualization of metabolic processes using PET imaging. The compound targets metabolic pathways involving methionine, providing insights into protein synthesis and amino acid metabolism .
Comparison with Similar Compounds
(Methyl-11C)-D-methionone is unique in its ability to be rapidly incorporated into proteins, making it highly effective for PET imaging. Similar compounds include:
(2S,4R)-4-[18F]Fluoroglutamine: Used for imaging amino acid transport and metabolism.
2-Deoxy-2-[18F]fluoro-D-glucose (FDG): Commonly used for imaging glucose metabolism.
(Methyl-11C)thymidine: Used for imaging DNA synthesis.
These compounds have different applications and imaging capabilities, but this compound is particularly valuable for its specificity in protein synthesis imaging .
Properties
CAS No. |
89807-04-5 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
148.21 g/mol |
IUPAC Name |
(2R)-2-amino-4-(111C)methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1-1 |
InChI Key |
FFEARJCKVFRZRR-VHRUHVBRSA-N |
Isomeric SMILES |
[11CH3]SCC[C@H](C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
